4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
Overview
Description
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The presence of trifluoromethyl and methyl groups in the compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various biologically active molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
4-(Trifluoromethyl)pyridazin-3(2H)-one: Similar in structure but lacks the methyl group.
5-Benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one: Contains additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical stability and biological activity.
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMBSRCXJACAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NNC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476598 | |
Record name | 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244268-36-8 | |
Record name | 4-Methyl-5-(trifluoromethyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244268-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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